

Validating the On-Target Efficacy of Dyrk1A Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: *Dyrk1A-IN-3*

Cat. No.: *B12395938*

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This guide provides a comparative framework for validating the on-target effects of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) inhibitor, **Dyrk1A-IN-3**. Due to the limited publicly available data on the specific IC₅₀ value of **Dyrk1A-IN-3**, this document focuses on establishing a robust validation methodology. This is achieved by comparing the activity of well-characterized Dyrk1A inhibitors—Harmin, EHT 5372, and INDY—and outlining detailed experimental protocols to assess on-target engagement and downstream cellular effects.

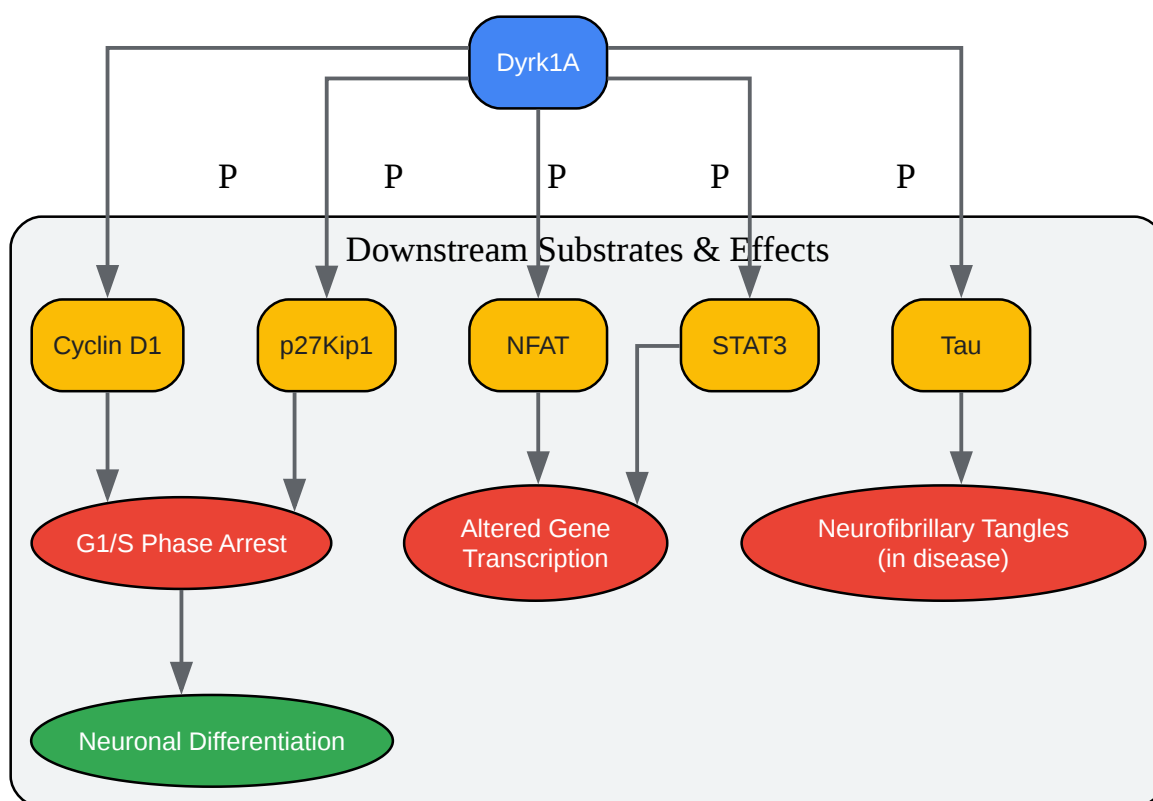
On-Target Efficacy of Dyrk1A Inhibitors: A Comparative Overview

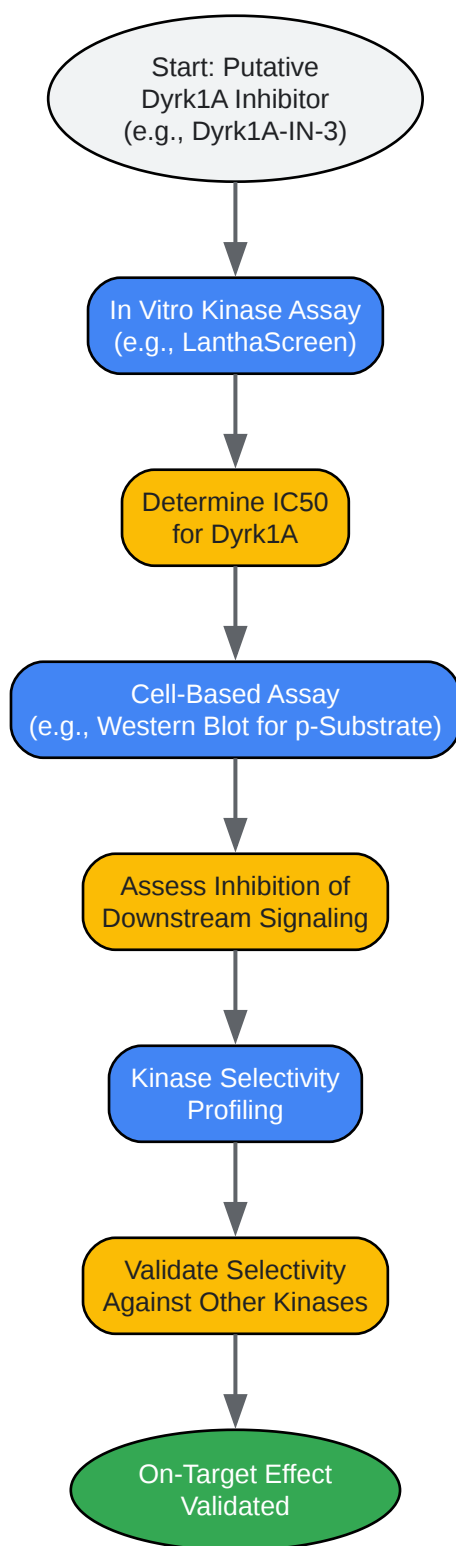
The potency of a kinase inhibitor is a critical parameter for its validation. The half-maximal inhibitory concentration (IC₅₀) provides a quantitative measure of this potency. While specific IC₅₀ data for **Dyrk1A-IN-3** is not readily available in the public domain, the following table summarizes the reported on-target effects of prominent Dyrk1A inhibitors.

Inhibitor	Dyrk1A IC50 (nM)	Other Kinase Targets (IC50 in nM)
Dyrk1A-IN-3	Data not publicly available	Data not publicly available
Harmine	33[1], 80[2]	DYRK1B (166), DYRK2 (1900), DYRK4 (80000)[1]
EHT 5372	0.22[3][4]	DYRK1B (0.28), CLK1 (22.8), GSK-3 α (7.44), GSK-3 β (221)[3][4]
INDY	240[5][6][7]	DYRK1B (230)[5]

Dyrk1A Signaling Pathway

Dyrk1A is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, neuronal development, and transcription. Its dysregulation is implicated in several pathologies. An effective Dyrk1A inhibitor is expected to modulate the phosphorylation of its downstream substrates.





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